molecular formula C18H13F3N4OS B2842455 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 872701-71-8

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2842455
CAS No.: 872701-71-8
M. Wt: 390.38
InChI Key: XYGDZUXTEOCLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 872701-71-8) is a synthetic small molecule with a molecular formula of C18H13F3N4OS and a molecular weight of 390.38 g/mol . This acetamide derivative features a pyridazine core linked to a pyridin-3-yl group and a sulfanyl acetamide chain, terminating in a 3-(trifluoromethyl)phenyl group. This specific structural motif is characteristic of compounds investigated for their potential in medicinal chemistry and drug discovery research. Compounds within this chemical class, particularly those sharing the triazolopyridazine and pyridazine scaffolds, have been identified as key structures in preclinical research for infectious diseases. For instance, recent studies on analogous [1,2,4]triazolo[4,3-b]pyridazine compounds have shown them to be potent, parasiticidal leads with excellent oral efficacy in models of cryptosporidiosis, a serious diarrheal disease . The research highlights that such compounds often exhibit a clean safety profile against a panel of cytochrome P450 enzymes and other common off-targets, although activity on targets like the hERG ion channel should be evaluated . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. This product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS/c19-18(20,21)13-4-1-5-14(9-13)23-16(26)11-27-17-7-6-15(24-25-17)12-3-2-8-22-10-12/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGDZUXTEOCLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridazinyl and pyridinyl rings followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.

Scientific Research Applications

2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s analogs differ in core heterocycles, substituents, and linker groups. Below is a detailed comparison:

Compound Core Structure Substituents Key Properties
Target Compound: 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Pyridazine 6-pyridin-3-yl, 3-sulfanyl-acetamide linked to 3-CF₃-phenyl High lipophilicity (due to CF₃), melting point not reported; EI-MS data unavailable
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine-acetamide-piperazine 4-chloro-3-CF₃-benzoyl piperazine Melting point: 241–242°C; EI-MS: m/z 530 [M]⁺
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Triazolo-pyridazine 3-fluorophenyl on triazole, 3-CF₃-phenyl on acetamide Enhanced π-stacking potential due to fused triazole; solubility likely reduced
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide Pyridazine 6-furan-2-yl, 3-sulfanyl-acetamide linked to 3-CF₃-phenyl Electron-rich furan may improve solubility; metabolic stability lower than CF₃
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Pyridazine 6-4-methylphenyl, 3-sulfanyl-acetamide linked to oxolane (tetrahydrofuran) Oxolane enhances solubility; 4-methylphenyl increases hydrophobicity

Q & A

Basic: What are the optimal synthetic routes and critical parameters for achieving high-yield synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Substitution reactions under alkaline conditions to introduce the pyridazine moiety .
  • Reduction reactions using iron powder in acidic media to generate intermediates .
  • Condensation with cyanoacetic acid or analogous reagents under condensing agents (e.g., DCC or EDCI) to form the acetamide backbone .
    Critical parameters:
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CAvoids side reactions
SolventDMF or THFEnhances solubility
Reaction Time4–6 hoursMaximizes conversion
Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .

Basic: How can structural ambiguities in this compound be resolved using advanced analytical techniques?

  • NMR Spectroscopy : Assign peaks for the pyridin-3-yl (δ 8.5–9.0 ppm) and trifluoromethyl (δ 120–125 ppm in 19F^{19}\text{F} NMR) groups. Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to confirm connectivity .
  • HPLC-MS : Monitor purity (>98%) and confirm molecular weight (e.g., [M+H]+^+ ~465 g/mol) .
  • X-ray Crystallography : Resolve stereochemical uncertainties in the pyridazine-sulfanyl linkage .

Basic: What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) due to the pyridazine-thiazole scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Functional Group Modifications :
    • Replace the trifluoromethyl group with -CF3_3, -OCH3_3, or halogens to assess electronic effects .
    • Vary the pyridazine substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) to study steric interactions .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .
  • Pharmacokinetic Profiling : Measure logP (via HPLC) and metabolic stability (human liver microsomes) .

Advanced: How to address contradictory data in biological activity across different studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Batch Analysis : Compare purity (>98%) and confirm stereochemistry via chiral HPLC .
  • Target Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .

Advanced: What strategies improve stability and reactivity under physiological conditions?

  • pH Stability Studies : Use buffered solutions (pH 1–10) to identify degradation pathways (HPLC tracking) .
  • Thermodynamic Analysis : Calculate activation energy (ΔG‡) for hydrolysis of the sulfanyl group .
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable esters .

Advanced: How to resolve discrepancies in enzyme inhibition potency between in vitro and cellular assays?

  • Cellular Permeability : Measure intracellular concentration via LC-MS/MS .
  • Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter effects .
  • Post-Translational Modifications : Check phosphorylation status of target enzymes via Western blot .

Advanced: What computational methods predict metabolic pathways and potential toxicity?

  • ADMET Prediction : Use SwissADME to identify CYP450-mediated oxidation sites .
  • Toxicity Profiling : Run Derek Nexus for structural alerts (e.g., mutagenic sulfonamides) .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.